

An In-depth Technical Guide to Primary Resistance Mechanisms Against Tepotinib

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Compound of Interest

Compound Name: *Tepotinib*

Cat. No.: *B1684694*

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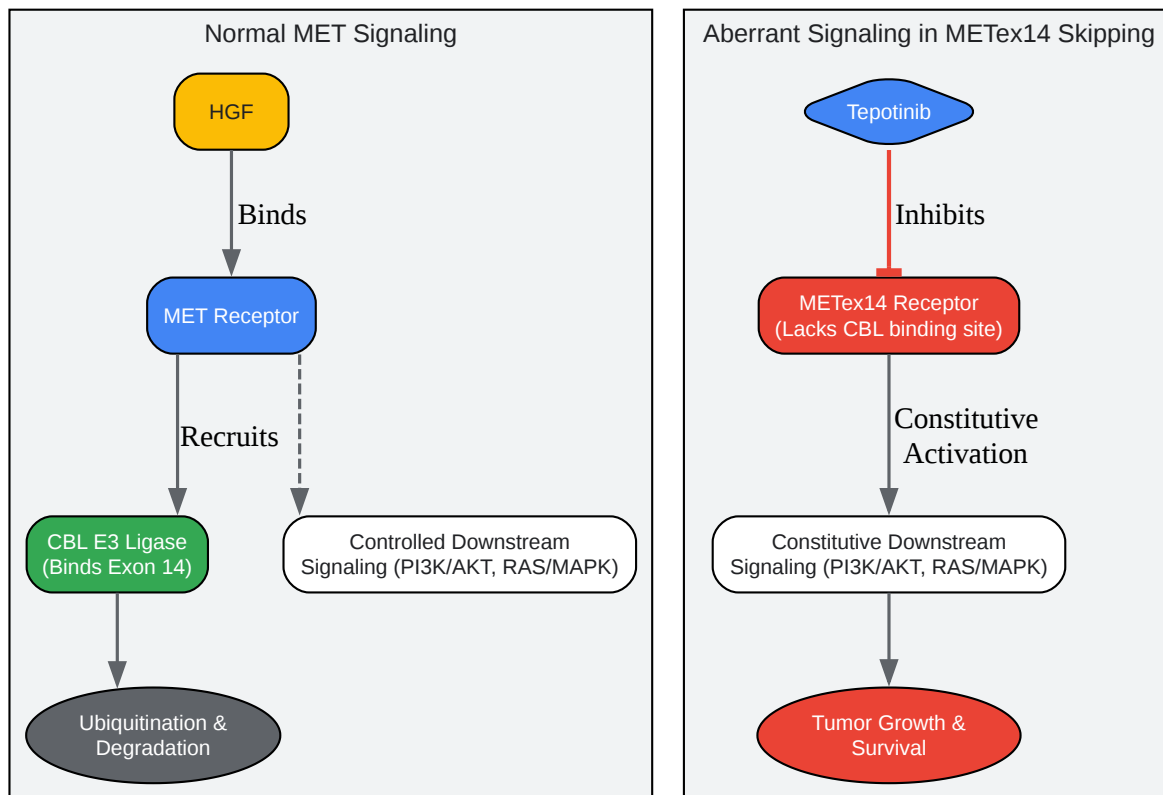
Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core primary resistance mechanisms to **Tepotinib**, a selective MET tyrosine kinase inhibitor (TKI). **Tepotinib** is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) harboring mesenchymal-epithelial transition (MET) exon 14 (METex14) skipping alterations.[1][2] Understanding the intrinsic factors that limit its efficacy is crucial for optimizing patient selection, developing rational combination therapies, and designing next-generation inhibitors.

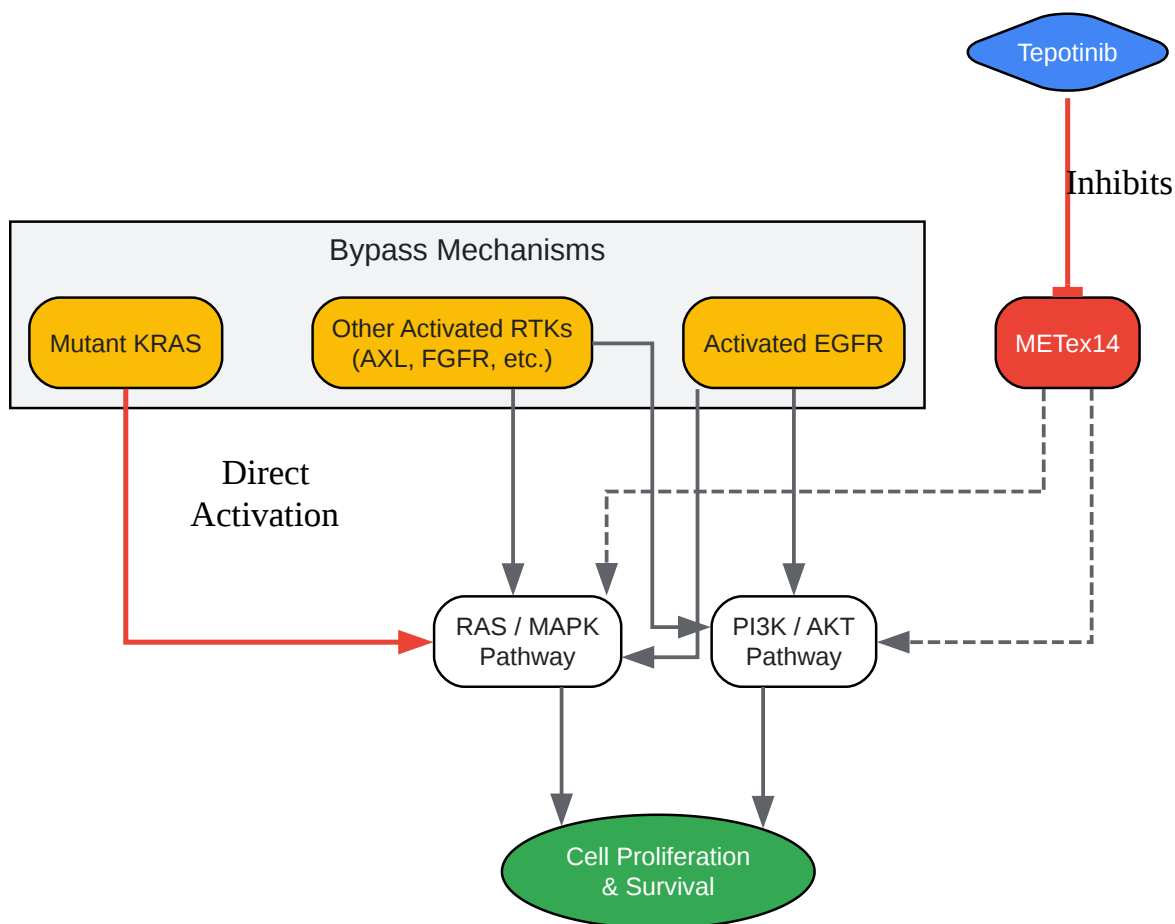
Tepotinib: Mechanism of Action

Tepotinib is a highly selective, oral, type Ib MET inhibitor that competitively binds to the ATP-binding pocket of the MET kinase domain.[3][4] This action prevents MET autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and invasion.[2][5][6] In NSCLC with METex14 skipping mutations, the regulatory domain encoded by exon 14 is lost. This impairs the ubiquitin-mediated degradation of the MET protein, leading to its accumulation and sustained, ligand-independent activation, rendering the cancer cells dependent on MET signaling.[7] **Tepotinib** effectively inhibits this aberrant signaling, leading to tumor regression in susceptible models.[8][9]

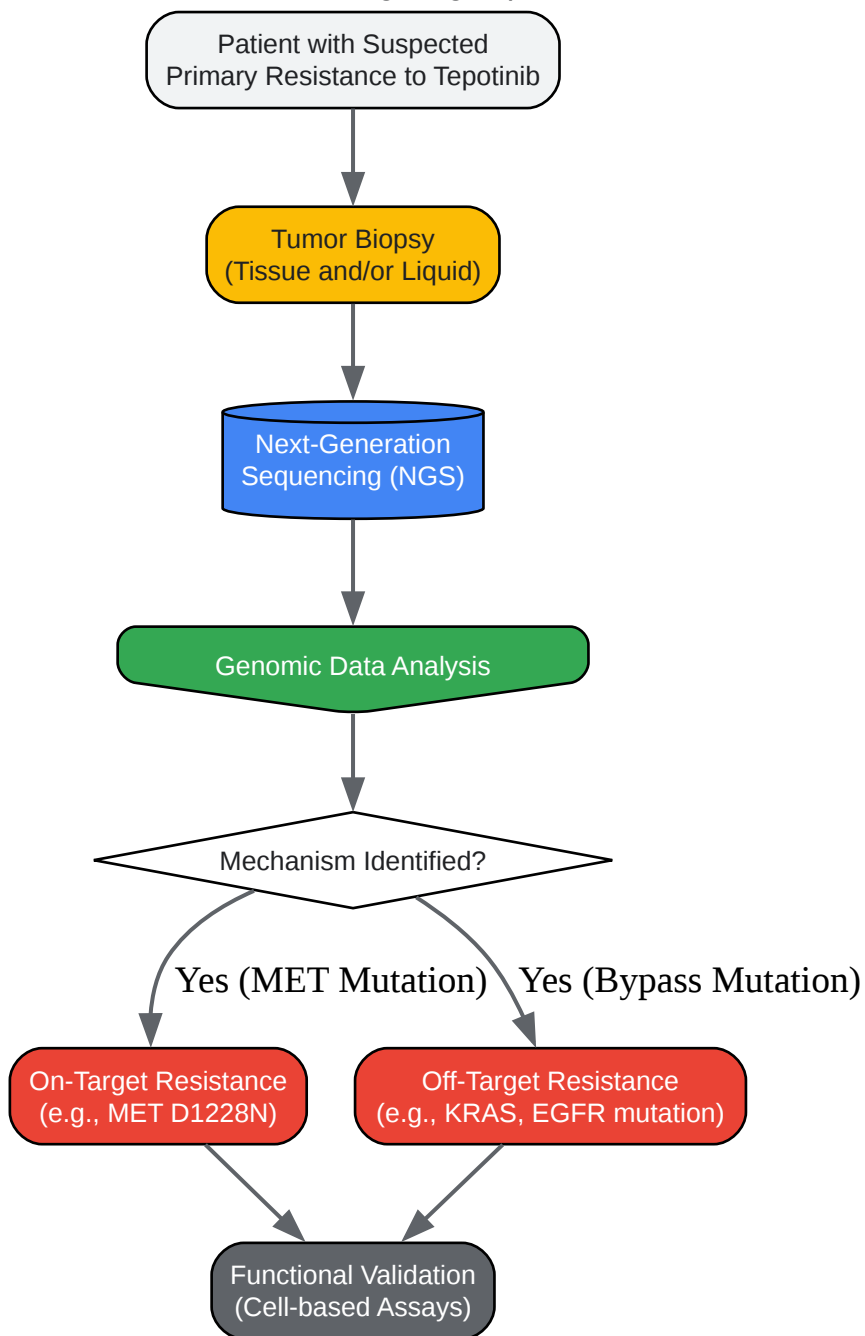
Tepotinib Mechanism of Action in METex14 Skipping NSCLC



Primary Resistance via Bypass Signaling Pathways



Workflow for Investigating Tepotinib Resistance



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